NITD-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

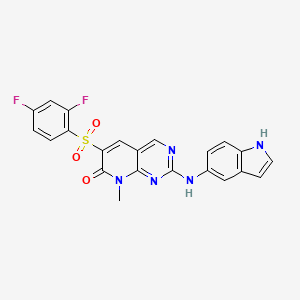

NITD-2 is a compound known for its role as a dengue virus polymerase inhibitor. It specifically inhibits the dengue virus RNA-dependent RNA polymerase-mediated RNA elongation. This compound is significant in the field of antiviral research, particularly for its potential to combat dengue virus infections, which are prevalent in tropical and subtropical regions .

Preparation Methods

The synthesis of NITD-2 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

NITD-2 undergoes various chemical reactions, primarily focusing on its interaction with the dengue virus polymerase. It is known to inhibit de novo RNA synthesis in vitro . The compound’s poor cell membrane penetration limits its antiviral activity in cell culture, which is a significant consideration in its chemical behavior .

Scientific Research Applications

NITD-2 has been extensively studied for its antiviral properties, particularly against the dengue virus. It is used in research to understand the replication mechanisms of flaviviruses and to develop potential therapeutic agents. The compound’s ability to inhibit RNA elongation makes it a valuable tool in virology and antiviral drug development .

Mechanism of Action

The primary mechanism of action of NITD-2 involves the inhibition of the dengue virus RNA-dependent RNA polymerase (RdRp). By inhibiting this enzyme, this compound prevents the elongation of viral RNA, thereby disrupting the replication process of the virus . This mechanism targets the viral replication machinery, making it a potent antiviral agent.

Comparison with Similar Compounds

NITD-2 is compared with other dengue virus inhibitors such as NITD-448 and other heterocyclic compounds like compound 6 (with a quinazoline nucleus), P02, D02, D04, D05, A5, and 1662G07 . These compounds also inhibit various stages of the dengue virus replication process, but this compound is unique in its specific inhibition of the RNA-dependent RNA polymerase-mediated RNA elongation .

Properties

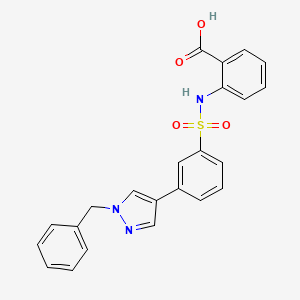

IUPAC Name |

2-[[3-(1-benzylpyrazol-4-yl)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c27-23(28)21-11-4-5-12-22(21)25-31(29,30)20-10-6-9-18(13-20)19-14-24-26(16-19)15-17-7-2-1-3-8-17/h1-14,16,25H,15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQOBFYGHBBCBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[(S)-(3-ethyl-1-azabicyclo[2.2.2]octane-7-yl)(6-methoxy-4-quinolyl)methoxy]anthracene-9,10-dione](/img/structure/B8146477.png)

![4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine)](/img/structure/B8146499.png)

![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B8146553.png)

![2-ethyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146554.png)